molecular formula C18H17Cl2N5O2 B5020433 1-(3,4-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(3,4-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B5020433
M. Wt: 406.3 g/mol
InChI Key: RQVUQCKIAQCXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This compound has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression.

Mechanism of Action

1-(3,4-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione acts as a selective antagonist of the CRF1 receptor, which is involved in the regulation of stress responses and anxiety. By blocking the effects of CRF1 activation, 1-(3,4-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione can reduce the activity of the HPA axis and alleviate the symptoms of anxiety and depression.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to reduce anxiety-like behavior in animal models, as well as improve cognitive function in rats with traumatic brain injury. It has also been shown to reduce the activity of the HPA axis in response to stress, suggesting that it may have therapeutic potential in the treatment of stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3,4-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is its selectivity for the CRF1 receptor, which allows for more precise targeting of the HPA axis. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in laboratory experiments.

Future Directions

1. Further studies on the potential therapeutic applications of 1-(3,4-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione in the treatment of anxiety and depression.
2. Investigation of the effects of 1-(3,4-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione on the HPA axis in different animal models.
3. Development of more water-soluble analogs of 1-(3,4-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione for improved administration in laboratory experiments.
4. Exploration of the potential use of 1-(3,4-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione in the treatment of other stress-related disorders, such as post-traumatic stress disorder.
5. Investigation of the long-term effects of 1-(3,4-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione on cognitive function and behavior.

Synthesis Methods

The synthesis of 1-(3,4-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the reaction of 3,4-dichlorophenylacetic acid with 2-pyrimidinylpiperazine to form the intermediate compound, which is then reacted with 2,5-diketopiperazine to yield the final product.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been widely studied for its potential therapeutic applications in the treatment of anxiety and depression. It has been shown to block the effects of stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses and anxiety.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5O2/c19-13-3-2-12(10-14(13)20)25-16(26)11-15(17(25)27)23-6-8-24(9-7-23)18-21-4-1-5-22-18/h1-5,10,15H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVUQCKIAQCXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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